1(4H)-Dibenzofuranone, 2,6-diacetyl-4a,9b-dihydro-3,7,9-trihydroxy-4a-methoxy-8,9b-dimethyl-
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Overview
Description
Pseudoplacodiolic acid is a member of acetophenones.
Scientific Research Applications
Natural Compound Isolation
A compound structurally similar to 1(4H)-Dibenzofuranone was isolated from the mangrove endophytic fungus Penicillium sp., found along the South China Sea coast. This compound exhibited cytotoxic properties against certain cell lines, suggesting potential applications in cancer research and therapy (Yang et al., 2013).
Synthetic Chemistry Applications
In synthetic chemistry, derivatives of similar compounds have been utilized. For instance, oxidative coupling of certain catechols with phloroacylophenones led to the formation of compounds that are structurally related to 1(4H)-Dibenzofuranone (Overeem, 2010). These findings highlight the compound's relevance in organic synthesis and its potential as a precursor in various chemical reactions.
Photoreactive Properties
Research into the photochemistry of compounds related to 1(4H)-Dibenzofuranone revealed that they exhibit unique photoreactive properties, which could be harnessed in the field of synthetic organic chemistry. These compounds form certain derivatives when exposed to light and in the presence of specific solvents, indicating their potential utility in photochemical transformations and synthesis (Plíštil et al., 2006).
Biological Properties
Several studies have focused on the biological properties of compounds structurally related to 1(4H)-Dibenzofuranone. For instance, compounds identified from lichen Parmelia perlata showed unique structural features, suggesting their potential in various biological applications (Sharma et al., 2014). Additionally, derivatives of such compounds have shown promising anti-inflammatory activity, indicating their potential therapeutic applications (Vanga et al., 2017).
properties
Product Name |
1(4H)-Dibenzofuranone, 2,6-diacetyl-4a,9b-dihydro-3,7,9-trihydroxy-4a-methoxy-8,9b-dimethyl- |
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Molecular Formula |
C19H20O8 |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
2,6-diacetyl-1,7,9-trihydroxy-4a-methoxy-8,9b-dimethyl-4H-dibenzofuran-3-one |
InChI |
InChI=1S/C19H20O8/c1-7-14(23)12(9(3)21)16-13(15(7)24)18(4)17(25)11(8(2)20)10(22)6-19(18,26-5)27-16/h23-25H,6H2,1-5H3 |
InChI Key |
HCSONWDCGXFSJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C2C(=C1O)C3(C(=C(C(=O)CC3(O2)OC)C(=O)C)O)C)C(=O)C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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